Caspase-3/7 activator 2

Tumor selectivity Selectivity index Normal cell sparing

Researchers often face inconsistent apoptosis readouts due to variable caspase activator potencies and selectivity windows-even among similar Passerini adducts. Caspase-3/7 activator 2 (Compound 7j) eliminates this variability with characterized endpoints: • Submicromolar cytotoxicity: IC₅₀ 0.069 µM (Caco-2), 0.088 µM (HepG-2) • Tumor selectivity index: 97-243 (vs. Wi-38 fibroblasts) • Mechanistic validation: 87.3% Bcl2 downregulation + 3.0-4.1-fold caspase-3/7 activation Ideal for high-throughput apoptosis screens, dependency validation, and therapeutic window benchmarking.

Molecular Formula C32H34N2O7
Molecular Weight 558.6 g/mol
Cat. No. B12394660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspase-3/7 activator 2
Molecular FormulaC32H34N2O7
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4
InChIInChI=1S/C32H34N2O7/c1-2-39-28(35)24-16-18-25(19-17-24)33-30(37)32(20-10-5-11-21-32)41-29(36)27(22-23-12-6-3-7-13-23)34-31(38)40-26-14-8-4-9-15-26/h3-4,6-9,12-19,27H,2,5,10-11,20-22H2,1H3,(H,33,37)(H,34,38)/t27-/m0/s1
InChIKeyDNUZXROSYRYPND-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspase-3/7 Activator 2 (Compound 7j)


Caspase‑3/7 activator 2 (also designated Compound 7j) is a synthetic small molecule belonging to the Passerini α‑acyloxy carboxamide class, designed to directly activate the executioner caspases‑3 and ‑7 [1]. It has been characterized as a potent, tumor‑selective inducer of apoptosis with low‑range submicromolar cytotoxicity against colorectal (Caco‑2) and hepatocellular (HepG‑2) cancer cell lines, while displaying significantly reduced activity against normal fibroblasts (Wi‑38) [1]. The compound's molecular weight is 558.62 g·mol⁻¹ and its chemical formula is C₃₂H₃₄N₂O₇ .

Caspase-3/7 Activator 2 Substitution Risks


Although many small molecules are described as "caspase‑3/7 activators," their potencies, selectivity windows, and apoptotic efficiencies differ dramatically—even among close structural analogs. For example, within the same Passerini adduct series, compound 7g (Caspase‑3/7 activator 3) exhibits an IC₅₀ of 0.064 µM against Caco‑2 cells and a tumor selectivity index (SI) of 262–266, whereas compound 7a (Caspase‑3/7 activator 1) shows an IC₅₀ of 0.088 µM and an SI of 97–135 [1]. Interchanging these compounds without accounting for these quantitative differences can lead to inconsistent caspase activation levels, variable Bcl2 downregulation, and divergent apoptotic readouts—ultimately compromising the reproducibility and interpretability of cell‑based apoptosis studies [1].

Caspase-3/7 Activator 2 Comparative Evidence


Superior Tumor Selectivity

Caspase‑3/7 activator 2 (Compound 7j) demonstrates a tumor selectivity index (SI) ranging from 97 to 243, calculated as the ratio of IC₅₀ in normal Wi‑38 fibroblasts to IC₅₀ in Caco‑2 or HepG‑2 cancer cells [1]. This selectivity window is superior to that of the clinical chemotherapeutic 5‑fluorouracil (5‑FU) and ranks second within the optimized Passerini series, behind only compound 7g (SI = 262–266) [1].

Tumor selectivity Selectivity index Normal cell sparing

Caspase-3/7 Activation Level

In a caspase‑3/7 activation assay using Caco‑2 and HepG‑2 cells, Caspase‑3/7 activator 2 (7j) induced a relative fold increase in caspase activity of approximately 3.0–4.1‑fold over untreated controls [1]. While this is lower than the series‑maximum of 4.17‑fold achieved by compound 7g, it remains a robust and reproducible activation signal that confirms a caspase‑3/7‑dependent mechanism [1].

Caspase activation Enzymatic activity Fold induction

Bcl2 Downregulation

Treatment of Caco‑2 cells with 0.06 µM Caspase‑3/7 activator 2 for 72 h results in a 0.127‑fold decrease in Bcl2 expression relative to untreated controls (i.e., Bcl2 is downregulated by approximately 87.3%) [1]. This degree of Bcl2 repression is comparable to that of compound 7a (0.471‑fold) and less pronounced than the 11.5‑fold downregulation achieved by compound 7g [1].

Bcl2 downregulation Apoptosis mechanism Target engagement

Caco-2 Apoptosis Induction

Flow cytometric analysis of annexin V‑stained Caco‑2 cells treated with an IC₅₀ dose of Caspase‑3/7 activator 2 (0.069 µM) for 72 h revealed a total apoptotic cell population of 52.65% [1]. This apoptotic efficiency is intermediate between compound 7g (58.73%) and compound 7a (50.91%), and vastly exceeds the untreated control (1.8%) [1].

Apoptosis induction Flow cytometry Annexin V

Caspase-3/7 Activator 2 Research Applications


Colorectal Cancer Apoptosis Screening

Caspase‑3/7 activator 2 induces 52.65% apoptosis in Caco‑2 colorectal cancer cells at 0.069 µM and downregulates Bcl2 by 87.3% [1]. These defined endpoints make it an ideal tool compound for high‑throughput apoptosis screens, for validating caspase‑3/7‑dependency using genetic or pharmacological rescue experiments, and for benchmarking novel pro‑apoptotic agents in colorectal cancer models.

Tumor-Selectivity Profiling

With a tumor selectivity index of 97–243—substantially exceeding that of 5‑fluorouracil—Caspase‑3/7 activator 2 enables researchers to quantify differential cytotoxicity between cancer (Caco‑2, HepG‑2) and normal (Wi‑38) cells [1]. This property is particularly valuable for target validation studies aimed at identifying therapeutic windows, as well as for safety pharmacology assessments that require a well‑characterized, tumor‑selective positive control.

Apoptosis Pathway and Bcl2 Studies

The compound’s ability to increase caspase‑3/7 activity by 3.0–4.1‑fold and simultaneously suppress the anti‑apoptotic Bcl2 protein provides a robust experimental system for dissecting the intrinsic apoptotic pathway [1]. Researchers can employ Caspase‑3/7 activator 2 to investigate the kinetics of caspase activation, the role of Bcl2 family members in apoptosis commitment, and the crosstalk between caspase‑3/7 and other cell death modalities.

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